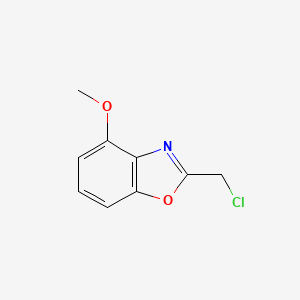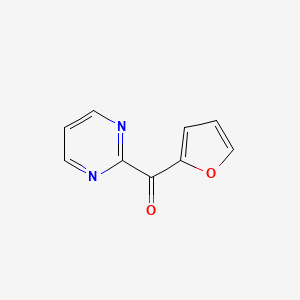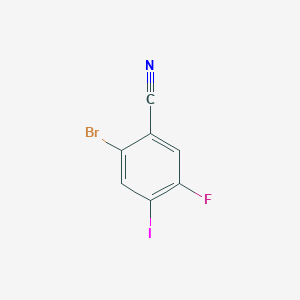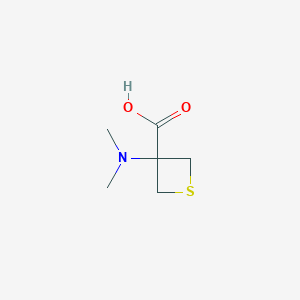
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorine atom, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the fluorine and methoxy groups via substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of advanced catalysts and purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a wide range of functionalized aniline compounds.
科学的研究の応用
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to the development of new drugs or treatments.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.
類似化合物との比較
Similar Compounds
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)pyridine: Shares the oxazole ring but differs in the substitution pattern.
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: Similar structure with additional functional groups.
Uniqueness
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
分子式 |
C12H15FN2O2 |
|---|---|
分子量 |
238.26 g/mol |
IUPAC名 |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C12H15FN2O2/c1-12(2)6-17-11(15-12)7-4-8(13)10(16-3)5-9(7)14/h4-5H,6,14H2,1-3H3 |
InChIキー |
UBGAQPIHBPGNLX-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2=CC(=C(C=C2N)OC)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/no-structure.png)





![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)

![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)

